The compound is classified under heterocyclic compounds and specifically falls within the category of pyrazolo derivatives. It is synthesized from various precursor compounds through multi-step chemical reactions. The molecular formula of this compound is , and it has a molecular weight of approximately 342.4 g/mol. The compound's InChI code is InChI=1S/C20H22N2O3/c1-3-24-18(21)15-12-16(22)19(25-20(18)23)14-8-6-4-5-7-11(14)10-9-13(15)17/h4-11,18H,3,12H2,1-2H3.
The synthesis of 2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves several key steps:
The synthesis methods are characterized by their efficiency and yield optimization, often monitored through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.
The molecular structure of 2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibits several interesting features:
Analytical techniques such as Infrared Spectroscopy (IR), NMR spectroscopy (both and ), and X-ray crystallography are employed to elucidate these structural characteristics.
The compound can participate in various chemical reactions including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
Experimental studies are necessary to elucidate these pathways further and confirm its biological targets.
This compound has potential applications in various fields:
Continued research into this compound could lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5